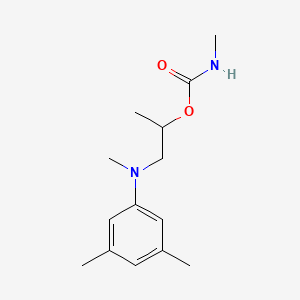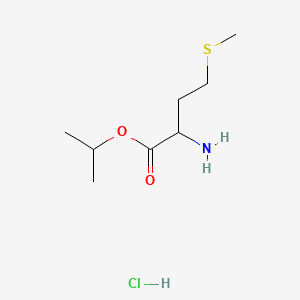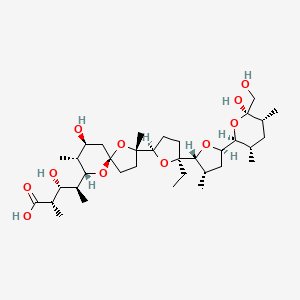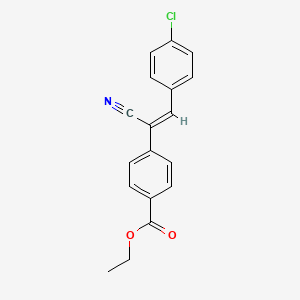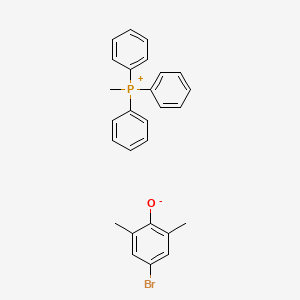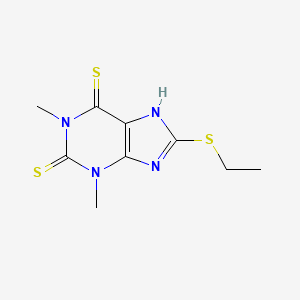
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione is a sulfur-containing organic compound. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The presence of sulfur atoms in its structure imparts unique chemical properties, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione typically involves the reaction of 1,3-dimethyluric acid with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of sulfur atoms allows for unique interactions with metal ions and other biomolecules, contributing to its diverse range of activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(Methylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- 8-(Propylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- 8-(Butylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
Uniqueness
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6508-29-8 |
|---|---|
Formule moléculaire |
C9H12N4S3 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
8-ethylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C9H12N4S3/c1-4-16-8-10-5-6(11-8)12(2)9(15)13(3)7(5)14/h4H2,1-3H3,(H,10,11) |
Clé InChI |
XMSUVOUHJAKHHK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
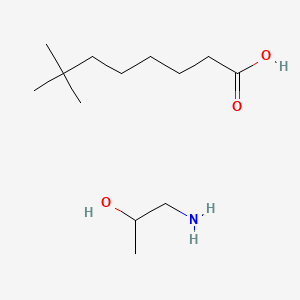
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)


